molecular formula C13H15N3O4S2 B2510072 3-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097922-92-2

3-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole

Cat. No.: B2510072
CAS No.: 2097922-92-2
M. Wt: 341.4
InChI Key: RDKBPCUNFBOCAS-UHFFFAOYSA-N
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Description

3-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a methoxybenzenesulfonyl group, and a thiadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the reaction of 2-methoxybenzenesulfonyl chloride with pyrrolidine to form the sulfonamide intermediate. This intermediate is then reacted with 1,2,5-thiadiazole-3-ol under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfonyl group or the thiadiazole ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while substitution of the methoxy group can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole include other sulfonyl-substituted pyrrolidines and thiadiazole derivatives. Examples include:

  • 3-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
  • 3-{[1-(2-Methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[1-(2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S2/c1-19-11-4-2-3-5-12(11)22(17,18)16-7-6-10(9-16)20-13-8-14-21-15-13/h2-5,8,10H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKBPCUNFBOCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC(C2)OC3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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